2-Methylbutyl octadecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

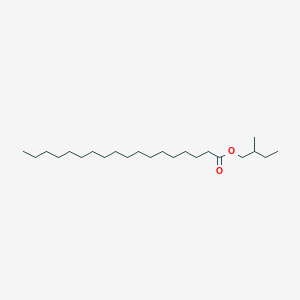

2-Methylbutyl octadecanoate is a useful research compound. Its molecular formula is C23H46O2 and its molecular weight is 354.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lipid Metabolism Studies

Research has indicated that octadecanoids, including 2-methylbutyl octadecanoate, play significant roles in lipid metabolism and cellular signaling. They are involved in the biosynthesis of various bioactive lipids that affect inflammation, cell proliferation, and immune responses. For instance, studies have shown that octadecanoids can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses and pain mediation .

Biomarker Development

The compound's potential as a biomarker for health and disease is being explored. Octadecanoids are produced in response to metabolic disturbances and may serve as indicators of various pathophysiological conditions. Their measurement in biological samples could provide insights into metabolic health and disease states .

Flavoring Agent

This compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is particularly effective in enhancing the sensory properties of food products. Regulatory evaluations have indicated its safety for use in food applications at specified concentrations .

Emulsification

In food formulations, this compound acts as an emulsifier, helping to stabilize mixtures of oil and water. Its ability to reduce surface tension makes it valuable in products like dressings, sauces, and dairy items.

Skin Conditioning Agent

In cosmetic formulations, this compound serves as a skin conditioning agent. Its emollient properties help improve skin texture by providing moisture and enhancing the spreadability of creams and lotions. Its use is supported by studies demonstrating its effectiveness in forming protective barriers on the skin .

Fragrance Component

The compound is also incorporated into fragrances due to its pleasant scent characteristics. It can enhance the overall fragrance profile of cosmetic products while contributing to their stability.

Drug Delivery Systems

Research indicates that this compound can be used in drug delivery systems as a carrier for lipophilic drugs. Its lipid-based nature allows for better solubilization of hydrophobic compounds, improving drug bioavailability .

Anti-inflammatory Research

Given its involvement in lipid metabolism pathways, studies are investigating its potential anti-inflammatory properties. The modulation of inflammatory pathways by octadecanoids suggests that this compound could be beneficial in developing treatments for inflammatory diseases .

Case Studies

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or their conjugate bases) and alcohols. For 2-methylbutyl octadecanoate:

Acid-Catalyzed Hydrolysis

C23H46O2+H2OH+C18H36O2+C5H12O

This reaction is exothermic, as seen in similar esters like methyl stearate, where ΔrH° values for hydrolysis range from −118.4 kJ/mol to −357.3 kJ/mol depending on the number of hydrogen atoms involved .

Base-Catalyzed Hydrolysis (Saponification)

C23H46O2+NaOH→NaC18H35O2+C5H12O

Saponification is commonly used in soap production and involves cleavage of the ester bond to form a carboxylate salt and alcohol. The reaction is highly exothermic, consistent with ester hydrolysis thermodynamics .

Transesterification

Transesterification involves exchanging the alkoxide group of the ester with another alcohol in the presence of an acid or base catalyst:

C23H46O2+R’OHCatalystR’OC18H35O2+C5H12O

This reaction is reversible and often used in biodiesel production. While specific data for octadecanoate esters is limited, related compounds like methyl stearate exhibit ΔrH° values of −245.2 kJ/mol for hydrogenation steps .

Oxidative Degradation

Esters are generally stable under normal conditions but may degrade under strong oxidizing agents or high temperatures. For example, methyl stearate decomposes upon heating to emit toxic fumes . Though direct data for this compound is unavailable, analogous esters show susceptibility to oxidative cleavage, yielding shorter-chain acids and alcohols.

Chemical Reactivity with Acids and Bases

-

Acidic Conditions : Esters react with strong acids to liberate alcohols and acids, often exothermically .

-

Basic Conditions : Saponification dominates, forming carboxylate salts .

-

Oxidizing Agents : Vigorous reactions may occur with strong oxidizers, leading to decomposition .

Thermochemical Data

While no direct data exists for this compound, related esters provide insights:

Propriétés

Numéro CAS |

628-60-4 |

|---|---|

Formule moléculaire |

C23H46O2 |

Poids moléculaire |

354.6 g/mol |

Nom IUPAC |

2-methylbutyl octadecanoate |

InChI |

InChI=1S/C23H46O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(24)25-21-22(3)5-2/h22H,4-21H2,1-3H3 |

Clé InChI |

DPGRGQQHRNPWID-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.